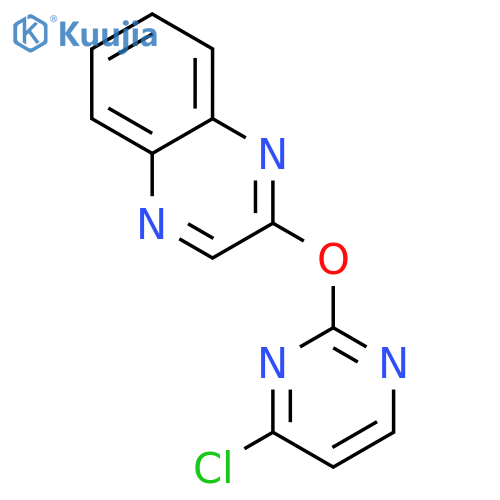Cas no 1065484-82-3 (2-(4-chloropyrimidin-2-yl)oxyquinoxaline)

1065484-82-3 structure
商品名:2-(4-chloropyrimidin-2-yl)oxyquinoxaline
2-(4-chloropyrimidin-2-yl)oxyquinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloropyrimidin-2-yl)oxyquinoxaline
- 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline
- SBB076001
- 4-chloro-2-quinoxalin-2-yloxypyrimidine
- 2-(4-Chloropyrimidin-2-yloxy)quinoxaline
- AK-52605
- KB-14859
- 2-[(4-Chloropyrimidin-2-yl)oxy]quinoxaline
- AKOS015941250
- 2-((4-Chloropyrimidin-2-yl)oxy)quinoxaline
- DB-301858
- 1065484-82-3
- DTXSID30671823
-
- MDL: MFCD10698960
- インチ: InChI=1S/C12H7ClN4O/c13-10-5-6-14-12(17-10)18-11-7-15-8-3-1-2-4-9(8)16-11/h1-7H
- InChIKey: UBKZLXNCQJTZJS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=CC(=N3)Cl
計算された属性
- せいみつぶんしりょう: 258.0308386g/mol
- どういたいしつりょう: 258.0308386g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.445
2-(4-chloropyrimidin-2-yl)oxyquinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM141886-1g |
2-((4-chloropyrimidin-2-yl)oxy)quinoxaline |
1065484-82-3 | 95% | 1g |
$456 | 2021-08-05 | |
| Chemenu | CM141886-1g |
2-((4-chloropyrimidin-2-yl)oxy)quinoxaline |
1065484-82-3 | 95% | 1g |
$*** | 2023-04-03 | |
| Fluorochem | 089543-500mg |
2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline |
1065484-82-3 | 500mg |
£244.00 | 2022-03-01 |
2-(4-chloropyrimidin-2-yl)oxyquinoxaline 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
1065484-82-3 (2-(4-chloropyrimidin-2-yl)oxyquinoxaline) 関連製品
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
